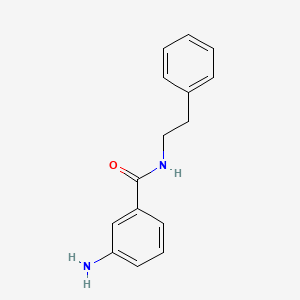

3-amino-N-(2-phenylethyl)benzamide

Descripción general

Descripción

The compound "3-amino-N-(2-phenylethyl)benzamide" is not directly mentioned in the provided papers, but the papers do discuss various benzamide derivatives with potential biological applications. These compounds are synthesized for their potential use in medicinal chemistry, targeting various biological pathways and showing potential as inhibitors of enzymes such as alkaline phosphatase and histone deacetylases (HDACs) . The structural analysis and synthesis of these compounds provide insights into their physical, chemical, and biological properties.

Synthesis Analysis

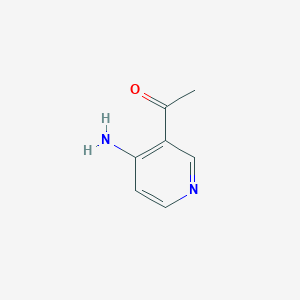

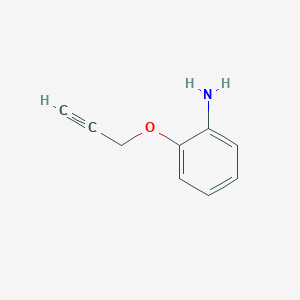

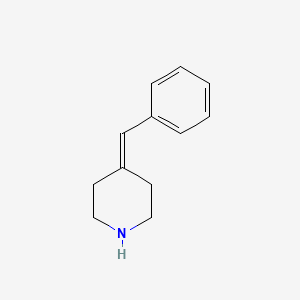

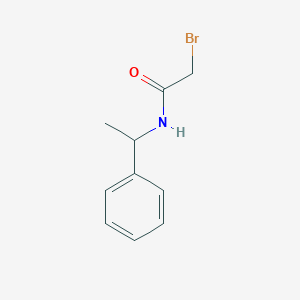

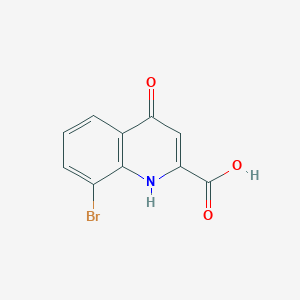

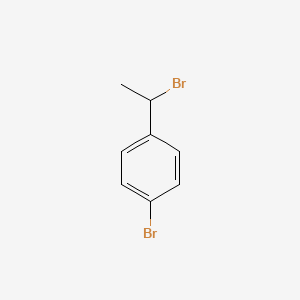

The synthesis of benzamide derivatives often involves the reaction of amines with carboxylic acid derivatives. For example, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized using a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . Similarly, N-(3-Hydroxy-2-pyridyl)benzamides were synthesized by reacting 2-amino-3-pyridinol with carboxylic acid chlorides . These methods demonstrate the versatility of synthetic approaches in creating a variety of benzamide compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectra. For instance, the crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provided detailed information on the molecular geometry and electronic properties . The molecular electrostatic potential (MEP), natural bond orbital (NBO), and non-linear optical (NLO) properties of these compounds are also studied to understand their reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and potential as bioactive molecules. The formation of ion-associate complexes, as seen in the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide tetraphenylborate, is crucial for understanding molecule-receptor interactions . The reactivity of these compounds is further explored through their inhibitory effects on enzymes like HDACs, where they show the ability to induce hyperacetylation of histones and inhibit cellular proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The electronic properties, such as HOMO-LUMO energy gaps, are indicative of the compound's stability and reactivity . The hydrogen bonding patterns and supramolecular effects play a significant role in the solid-state structure and properties of these compounds, as demonstrated in the study of 2-amino-N-(2-hydroxyphenyl)benzamide . These properties are essential for understanding the pharmacological potential of benzamide derivatives.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research indicates that derivatives of 3-amino-N-(2-phenylethyl)benzamide exhibit anticonvulsant properties. Studies have explored various analogues, such as 4-amino-N-(1-phenylethyl)benzamide, revealing their potential in mitigating convulsions induced by electroshock. However, alterations in the structure, such as acylation, alkylation, or modifications to the phenylethyl group, can significantly impact their anticonvulsant potency and toxicity (Clark & Davenport, 1987). Additionally, compounds like 4-amino-N-(2,6-diethylphenyl)benzamide, related to ameltolide, have shown effectiveness in anticonvulsant models, surpassing phenytoin in certain tests (Lambert et al., 1995).

Chemical Synthesis and Reactions

3-amino-N-(2-phenylethyl)benzamide plays a role as an intermediate in various chemical reactions. For instance, it is involved in the deamination of amines, forming 2-phenylethyl benzoate through the nitrosoamide decomposition process (White, 2003). Moreover, it serves as a starting material in the synthesis of other complex compounds, such as substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-aryl-quinazolin-4(3H)-ones (Mohebat et al., 2015).

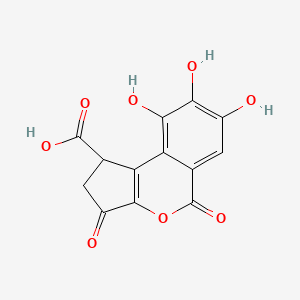

Antioxidant Activity

Amino-substituted benzamide derivatives, closely related to 3-amino-N-(2-phenylethyl)benzamide, have been studied for their antioxidant properties. These compounds demonstrate potential as powerful antioxidants by scavenging free radicals, with their electrochemical oxidation mechanisms being crucial for understanding their free radical scavenging activity (Jovanović et al., 2020).

Medicinal Chemistry and Drug Discovery

3-amino-N-(2-phenylethyl)benzamide derivatives are explored in medicinal chemistry for their potential therapeutic applications. One example includes its role in the synthesis of glycine benzamides as potent agonists for the GPR139 receptor, indicating its importance in drug discovery processes (Dvorak et al., 2015).

Direcciones Futuras

Benzamide derivatives, including “3-amino-N-(2-phenylethyl)benzamide”, have wide-ranging applications in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The development of green, rapid, and efficient synthetic methods for these compounds can be of considerable importance .

Propiedades

IUPAC Name |

3-amino-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCCIRQTLQFVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445105 | |

| Record name | 3-amino-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2-phenylethyl)benzamide | |

CAS RN |

81882-72-6 | |

| Record name | 3-amino-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

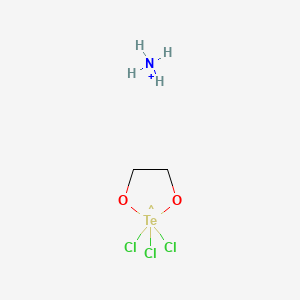

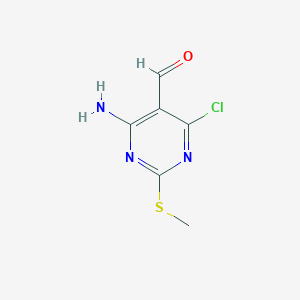

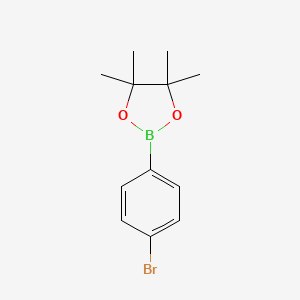

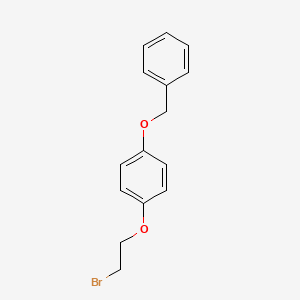

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)

![(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B1278189.png)